

In-depth Technical Guide: Isomers of 1,3,5-Cadinatriene-3,8-diol

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Compound of Interest

Compound Name: 1,3,5-Cadinatriene-3,8-diol

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of 1,3,5-Cadinatriene-3,8-diol and its Isomeric Forms

Executive Summary

This technical guide addresses the request for an in-depth analysis of the isomers of **1,3,5-Cadinatriene-3,8-diol**. Despite a comprehensive search of available scientific literature and chemical databases, it must be noted that detailed research on the specific isomers, pharmacological activities, and synthesis protocols for **1,3,5-Cadinatriene-3,8-diol** is exceptionally limited. The compound, identified by the CAS number 941227-27-6, is a sesquiterpenoid with a cadinane skeleton. While it is available from some chemical suppliers and is noted as a phytochemical found in species of the Asteraceae family, there is a significant lack of published studies detailing its biological functions or the characteristics of its potential isomers.

In contrast, a similarly named but structurally different compound, p-menthane-3,8-diol (PMD), is extensively studied and well-documented. PMD is a monoterpenoid known for its potent insect-repellent properties. Due to the scarcity of data on **1,3,5-Cadinatriene-3,8-diol**, and to provide relevant information that may be of interest, this guide will briefly outline the available information on **1,3,5-Cadinatriene-3,8-diol** and then provide a comprehensive overview of the isomers and related experimental data for the well-researched p-menthane-3,8-diol as a potential, albeit structurally distinct, compound of interest.



1,3,5-Cadinatriene-3,8-diol: Current State of Knowledge

1,3,5-Cadinatriene-3,8-diol is classified as a cadinane-type sesquiterpenoid. The available information from chemical suppliers indicates the following:

Molecular Formula: C₁₅H₂₂O₂[1][2]

Molecular Weight: 234.33 g/mol [1][2]

CAS Number: 941227-27-6[1][2][3][4]

One supplier provides a brief description of **1,3,5-Cadinatriene-3,8-diol** as a phytochemical with potential antimicrobial, anti-inflammatory, and antioxidant effects, though peer-reviewed studies supporting these claims were not identified.[2] An IUPAC name of (1S,2R,4R)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol has been associated with this CAS number, which is consistent with a cadinane skeleton.

Due to the absence of detailed research, no information on the specific isomers, their stereochemistry, biological activities, or synthesis pathways for **1,3,5-Cadinatriene-3,8-diol** can be provided at this time.

p-Menthane-3,8-diol (PMD): A Well-Characterized Monoterpenoid

p-Menthane-3,8-diol (PMD) is a monoterpenoid with the molecular formula C₁₀H₂₀O₂. It is the active ingredient in oil of lemon eucalyptus and is a widely used, effective insect repellent.[5][6] Unlike **1,3,5-Cadinatriene-3,8-diol**, PMD has been the subject of extensive research, particularly concerning its isomers and their biological activity.

Isomers of p-Menthane-3,8-diol

p-Menthane-3,8-diol has three chiral centers, giving rise to eight possible stereoisomers. The most significant distinction in its isomers is between the cis and trans configurations, which refers to the relative orientation of the hydroxyl group at position 3 and the isopropyl group at position 4 of the cyclohexane ring.



A study on the repellent activities of the four stereoisomers of PMD against Anopheles gambiae found that all four isomers were equally active.[7] However, another study focusing on Aedes albopictus demonstrated that the (1R)-(+)-cis-PMD isomer exhibited the highest repellency index.[3] This suggests that the efficacy of different isomers may be species-dependent.

Quantitative Data on p-Menthane-3,8-diol Synthesis and Repellency

The synthesis of PMD is typically achieved through the acid-catalyzed cyclization of citronellal. Various studies have optimized this process, with the results summarized in the table below.

Starting Material	Catalyst	Temperat ure (°C)	Reaction Time (h)	Conversi on (%)	PMD Yield (%)	Referenc e
(±)- Citronellal (~96%)	0.75% (w/w) H ₂ SO ₄	60	6	98.5	95.6	[8]
Eucalyptus citriodora oil	0.75% (w/w) H ₂ SO ₄	60	6	-	91.5	[8]
Citronellal	0.25% H ₂ SO ₄	50	5	-	76.3	[9]
Citronellal	0.25% H ₂ SO ₄	50	11	97.9	-	[10]
(±)- Citronellal	Lignin- derived carbon acid	-	-	97	86	[11]

In terms of repellent activity, a formulation containing 20-26% PMD has shown a level of protection against mosquito bites nearly equivalent to 20% DEET.[8]

Experimental Protocols



Synthesis of p-Menthane-3,8-diol from Eucalyptus citriodora Essential Oil

The following protocol is a generalized procedure based on published methods.[8][9]

Materials:

- Eucalyptus citriodora essential oil (containing citronellal)
- Sulfuric acid (H₂SO₄)
- Sodium bicarbonate (NaHCO₃) solution (10%)
- n-Hexane
- Anhydrous sodium sulfate (Na₂SO₄)
- 250 mL two-necked flask
- Stirrer
- Heating mantle with temperature control
- Separatory funnel
- Filtration apparatus

Procedure:

- To a 250 mL two-necked flask, add a specific weight of Eucalyptus citriodora essential oil and the desired amount of sulfuric acid solution (e.g., 0.25% H₂SO₄ at a 3:1 ratio by weight to the oil).[9]
- Stir the mixture vigorously at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 5 hours).[9]
- After the reaction is complete, cool the mixture and neutralize it with a 10% sodium bicarbonate solution until the pH is neutral.

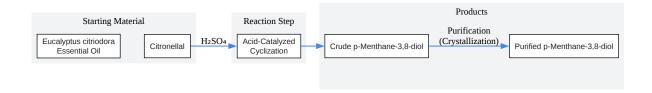


- Transfer the mixture to a separatory funnel and extract the product with n-hexane.
- Collect the organic layer and dry it over anhydrous sodium sulfate.
- Filter the solution to remove the drying agent.
- The crude product can be purified by crystallization at low temperatures (e.g., -25°C for 48 hours).
- Collect the crystals by filtration, wash with cold n-hexane, and dry to obtain pure p-menthane-3,8-diol.

Visualizations

Logical Relationship of PMD Synthesis

The following diagram illustrates the general workflow for the synthesis of p-menthane-3,8-diol from its precursor, citronellal, which is a major component of Eucalyptus citriodora essential oil.



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References







- 1. 1,3,5-Cadinatriene-3,8-diol | lookchem [lookchem.com]
- 2. 1,3,5-Cadinatriene-3,8-diol | 941227-27-6 | RMB22727 [biosynth.com]
- 3. 1,3,5-Cadinatriene-3,8-diol | 941227-27-6 [chemicalbook.com]
- 4. 1,3,5-Cadinatriene-3,8-diol | TargetMol [targetmol.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Human Metabolome Database: Showing metabocard for p-Menthane-3,8-diol (HMDB0036145) [hmdb.ca]
- 8. Showing Compound 1,2,3,4-Tetrahydro-1-[1-hydroxy-3-(4-hydroxyphenyl)-2-propenyl]-7-methoxy-2,6-naphthalenediol (FDB021339) FooDB [foodb.ca]
- 9. P-menthane-3,8-diol [sitem.herts.ac.uk]
- 10. Cadina-1, 3, 8-triene | C15H22 | CID 91750420 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4,7-Dimethyl-1-(propan-2-yl)-1,2,3,4,5,6-hexahydronaphthalene | C15H24 | CID 71350312 - PubChem [pubchem.ncbi.nlm.nih.gov]
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